CG-806, also known as luxeptinib, is a potent, orally available, non-covalent, small molecule multi-kinase inhibitor. [] It was developed by Aptose Biosciences. [] This compound is classified as a kinase inhibitor due to its ability to block the activity of specific protein kinases. [] CG-806 exhibits a high degree of selectivity, primarily targeting kinases involved in the pathogenesis of hematological malignancies while sparing those associated with normal cell function. [, ] This selectivity profile minimizes the potential for off-target effects and toxicity, making it an attractive candidate for therapeutic development. [, ]
Mechanism of Action
CG-806 exerts its anti-cancer effects by simultaneously targeting multiple kinase pathways crucial for the survival and proliferation of malignant cells, particularly in hematologic malignancies. [] Its primary targets include:
FLT3: CG-806 potently inhibits both wild-type and mutant forms of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). [, ] This inhibition disrupts downstream signaling pathways like STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-dependent AML cells. [, , ] Importantly, CG-806 retains activity against clinically relevant FLT3 mutants, including ITD, D835Y, and F691L, that confer resistance to other FLT3 inhibitors. [, , ]
BTK: CG-806 also targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway essential for B-cell development and function. [, ] By inhibiting BTK, CG-806 disrupts BCR signaling, leading to decreased proliferation and increased apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). [, , ] Notably, CG-806 effectively inhibits both wild-type BTK and the C481S mutant, which confers resistance to ibrutinib, a first-generation BTK inhibitor. [, , ]
Aurora Kinases: In addition to FLT3 and BTK, CG-806 inhibits Aurora kinases A, B, and C. [, ] These kinases play critical roles in cell cycle regulation, and their inhibition by CG-806 contributes to cell cycle arrest and apoptosis in various hematologic malignancies. [, , ]
The combined inhibition of these key kinases and their downstream signaling pathways contributes to CG-806's potent and broad anti-cancer activity across diverse hematologic malignancies, including AML, CLL, and MCL. [, , ]
Applications
Acute Myeloid Leukemia (AML): CG-806 exhibits significant preclinical activity against AML cell lines and primary patient samples, regardless of FLT3 mutation status. [, , , ] It demonstrates superior potency compared to other FLT3 inhibitors, including quizartinib, gilteritinib, and crenolanib, particularly against cells harboring FLT3-ITD, TKD, and gatekeeper mutations that often confer resistance. [, , , ] CG-806 induces cell cycle arrest, apoptosis, and overcomes resistance mechanisms, such as autophagy, mediated by the bone marrow microenvironment. [, ] Its ability to target both FLT3-dependent and -independent pathways makes it a promising therapeutic strategy for AML, including relapsed/refractory cases. [, , ]
Chronic Lymphocytic Leukemia (CLL): CG-806 demonstrates potent activity against CLL cells, including those resistant to ibrutinib. [, , , ] It effectively inhibits BCR signaling and induces apoptosis in both primary CLL cells and cell lines, even in the presence of stromal cell support, which often contributes to drug resistance. [, ] The ability to target both BTK and CSF1R, a kinase involved in pro-tumor signaling from the CLL microenvironment, further supports its potential in treating CLL. []
Mantle Cell Lymphoma (MCL): CG-806 exhibits potent anti-tumor activity against MCL cell lines and patient-derived xenograft models. [, ] It effectively disrupts BCR signaling, induces apoptosis, and overcomes resistance mechanisms like autophagy. [, ] Furthermore, CG-806 targets the interaction between MCL cells and their microenvironment, further enhancing its therapeutic potential. []
Other B-Cell Malignancies: CG-806 demonstrates preclinical activity against various B-cell lymphoma subtypes, including follicular lymphoma, diffuse large B-cell lymphoma, and Waldenström macroglobulinemia. [, , ] Its ability to inhibit both BTK and other oncogenic kinases makes it a promising therapeutic strategy for these malignancies, particularly in cases resistant to standard therapies. [, ]
Future Directions
Clinical Trials: CG-806 is currently being evaluated in Phase 1a/b clinical trials for patients with relapsed or refractory AML and B-cell malignancies. [, , ] These trials aim to determine the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CG-806 in these patient populations.
Combination Therapies: Preclinical studies suggest synergistic anti-cancer effects when CG-806 is combined with other targeted therapies, such as venetoclax (BCL2 inhibitor), BET inhibitors, and standard chemotherapy agents. [, , ] Further investigation of these combinations in clinical trials is warranted to explore their potential in improving treatment outcomes.
Related Compounds
Ibrutinib
Compound Description: Ibrutinib is a first-in-class, oral, covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. It is approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies []. Ibrutinib forms a covalent bond with a cysteine residue (C481) in the BTK active site, leading to irreversible inhibition of the kinase [].
Relevance: Ibrutinib is structurally distinct from CG-806, but both compounds target BTK [, ]. CG-806 is a non-covalent inhibitor of BTK, and unlike Ibrutinib, it retains activity against the BTK C481S mutant, which confers resistance to ibrutinib [, ]. CG-806 has demonstrated superior potency compared to Ibrutinib in preclinical studies against various B-cell malignancies, including cell lines and primary patient samples, particularly those resistant to Ibrutinib [, , ].
Acalabrutinib
Compound Description: Acalabrutinib is a second-generation, selective, covalent inhibitor of BTK []. Similar to ibrutinib, it also targets the C481 residue in BTK [].
Relevance: Acalabrutinib shares a similar mechanism of action with Ibrutinib and is structurally distinct from CG-806 []. While both Acalabrutinib and CG-806 target BTK, their selectivity profiles differ []. CG-806 additionally inhibits kinases such as FLT3, SYK, and Aurora kinases, which contribute to its broader activity profile [, ].
ONO-4059 (Tirabrutinib)
Compound Description: ONO-4059 (Tirabrutinib) is another irreversible BTK inhibitor that covalently binds to the C481 residue of BTK [].
AVL-292 (Spebrutinib)
Compound Description: AVL-292 (Spebrutinib) belongs to the class of irreversible BTK inhibitors and covalently binds to the C481 residue of the kinase [].
Relevance: Similar to other covalent BTK inhibitors, AVL-292's mechanism of action differs from CG-806, which is a non-covalent inhibitor []. Although both compounds ultimately inhibit BTK, they possess distinct binding characteristics and may have different off-target effects [].
Venetoclax
Compound Description: Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein []. It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [, ].
Relevance: While structurally unrelated to CG-806, Venetoclax displays synergistic anti-tumor activity when combined with CG-806 in preclinical models of aggressive B-cell lymphomas []. This synergy stems from their complementary mechanisms of action: Venetoclax inhibits BCL-2-mediated survival, while CG-806 targets multiple kinases, including BTK and FLT3 [].
Quizartinib
Compound Description: Quizartinib is a second-generation FLT3 inhibitor that selectively targets FLT3-ITD [, ].
Gilteritinib
Compound Description: Gilteritinib is a second-generation FLT3 inhibitor that exhibits selectivity for FLT3-ITD [, ].
Relevance: Similar to Quizartinib, Gilteritinib's activity is primarily limited to FLT3-ITD, while CG-806 demonstrates broader activity against various FLT3 mutations, including TKD mutations and wild-type FLT3 [, ].
Crenolanib
Compound Description: Crenolanib is a type I FLT3 inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations [].
Relevance: While both Crenolanib and CG-806 target FLT3, CG-806 shows a broader range of kinase inhibition, including BTK, Aurora kinases, and others [, ]. Additionally, CG-806 exhibits greater potency against primary patient samples with various FLT3 mutations compared to Crenolanib [].
Midostaurin
Compound Description: Midostaurin is a multi-kinase inhibitor with activity against FLT3, among other kinases [].
Relevance: CG-806 demonstrates superior potency compared to Midostaurin in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations []. Additionally, CG-806 exhibits a broader range of kinase inhibition compared to Midostaurin [].
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other kinases [, ].
Relevance: CG-806 exhibits superior potency compared to Sorafenib in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations [, ]. CG-806 also demonstrates a broader range of kinase inhibition, contributing to its enhanced efficacy [].
BMS-935177
Compound Description: BMS-935177 is a reversible BTK inhibitor [].
BMS-986195
Compound Description: BMS-986195 is a reversible BTK inhibitor [].
Fenebrutinib
Compound Description: Fenebrutinib is a reversible BTK inhibitor [].
R406 (Fostamatinib)
Compound Description: R406 (Fostamatinib) is a spleen tyrosine kinase (SYK) inhibitor [].
Relevance: Although both R406 and CG-806 target kinases involved in B-cell receptor signaling, they exhibit distinct selectivity profiles [, ]. CG-806 inhibits both BTK and SYK, while R406 primarily targets SYK [, ]. This difference in selectivity contributes to the broader activity profile of CG-806.
Entospletinib
Compound Description: Entospletinib is a selective spleen tyrosine kinase (SYK) inhibitor [].
Relevance: Similar to R406, Entospletinib specifically targets SYK, whereas CG-806 inhibits both SYK and BTK, along with other kinases [, ]. This distinct selectivity profile results in different overall activity profiles for CG-806 and Entospletinib.
TAK-659
Compound Description: TAK-659 is a spleen tyrosine kinase (SYK) inhibitor [].
Relevance: TAK-659 primarily targets SYK, whereas CG-806 exhibits a broader range of kinase inhibition, including both SYK and BTK, as well as other kinases [, ]. This difference in selectivity contributes to their distinct activity profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BPH-715 is a new generation of lipophilic bisphosphonates designed as anticancer agents that block protein prenylation also have potent activity against Plasmodium liver stages. BPH-715 proved to be especially potent in cell culture and effectively inhibited tumor cell growth and invasiveness. BPH-715 has activity against a Plasmodium geranylgeranyl diphosphate synthase (GGPPS), as well as low nM activity against human farnesyl and geranylgeranyl diphosphate synthases. Nitrogen-containing bisphosphonates, drugs used to treat bone resorption diseases, also have activity against a broad range of protists, including blood-stage Plasmodium spp.
BPI-9016M is a novel, highly potent and selective small-molecule inhibitor of c-Met/Axl kinase. In preclinical studies, it demonstrated strong activity in vitro and in vivo against c-Met/Axl kinase and its downstream signaling targets, and inhibited tumor cell growth.